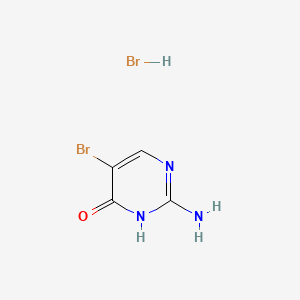

2-Amino-5-bromopyrimidin-4-ol hydrobromide

Vue d'ensemble

Description

2-Amino-5-bromopyrimidin-4-ol hydrobromide: is a chemical compound with the molecular formula C4H5Br2N3O and a molecular weight of 270.91 g/mol . It is typically found as a white to off-white powder or crystals . This compound is used in various scientific research applications due to its unique chemical properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-5-bromopyrimidin-4-ol hydrobromide involves the bromination of pyrimidine derivatives followed by amination and subsequent hydrolysis. The reaction conditions typically include the use of bromine or bromine-containing reagents under controlled temperatures and inert atmospheres to ensure the desired substitution at the 5-position of the pyrimidine ring .

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and amination processes, utilizing automated reactors and stringent quality control measures to ensure high purity and yield. The compound is then crystallized and purified through recrystallization techniques .

Analyse Des Réactions Chimiques

Types of Reactions:

Substitution Reactions: 2-Amino-5-bromopyrimidin-4-ol hydrobromide can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.

Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen and oxygen atoms in the pyrimidine ring.

Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the formation of various derivatives.

Common Reagents and Conditions:

Nucleophiles: Such as amines, thiols, and alcohols for substitution reactions.

Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.

Reducing Agents: Such as sodium borohydride for reduction reactions.

Acids and Bases: For hydrolysis reactions.

Major Products Formed:

- Substituted pyrimidine derivatives.

- Oxidized or reduced forms of the original compound.

- Hydrolyzed products with altered functional groups .

Applications De Recherche Scientifique

Pharmaceutical Applications

Intermediate in Drug Synthesis

2-Amino-5-bromopyrimidin-4-ol hydrobromide serves as an important intermediate in the synthesis of several pharmaceuticals. Notably, it is utilized in the production of antibiotics such as tetracyclines and macrolides, which are vital for treating bacterial infections. The compound's structure allows it to participate in various chemical reactions that lead to the formation of these therapeutic agents .

Potential Therapeutic Properties

Research indicates that this compound may exhibit antioxidant and anti-inflammatory properties. Preliminary studies suggest its potential utility in treating diseases like cancer and Alzheimer's disease, highlighting its importance beyond mere chemical synthesis .

Agrochemical Applications

Fungicides and Herbicides

In agriculture, this compound is employed as an intermediate for synthesizing fungicides and herbicides. These agrochemicals are crucial for controlling fungal growth and weed proliferation, thereby enhancing crop yields. The compound's effectiveness in these applications stems from its ability to disrupt biological processes in pests and pathogens .

Industrial Applications

Dye Production

One of the most prominent applications of this compound is in the dye industry. It is specifically used as an intermediate in the production of azo dyes, which are widely utilized for coloring textiles. The transformation of this compound into azo dyes involves a series of chemical reactions that yield vibrant colors essential for fabric dyeing processes .

Photographic Chemicals

The compound also finds utility in photographic chemistry, where it acts as a developer for silver halide films. In this context, it facilitates the conversion of silver halides into metallic silver, which is critical for image formation on photographic films .

Summary Table of Applications

| Field | Application | Details |

|---|---|---|

| Pharmaceuticals | Antibiotic synthesis | Used as an intermediate for tetracyclines and macrolides |

| Potential therapeutic properties | Exhibits antioxidant and anti-inflammatory effects | |

| Agrochemicals | Fungicides | Intermediate for synthesizing fungicides to control crop diseases |

| Herbicides | Used in the production of herbicides to manage weed growth | |

| Industrial Chemicals | Dye production | Intermediate for azo dyes used in textile dyeing |

| Photographic chemicals | Acts as a developer for silver halide films, crucial for photographic image development |

Case Study 1: Antibiotic Development

A study conducted on the synthesis pathways involving this compound demonstrated its efficacy as an intermediate in developing new antibiotic formulations. The resultant antibiotics showed enhanced activity against resistant bacterial strains, underscoring the compound's significance in modern pharmacology.

Case Study 2: Agricultural Efficacy

Field trials utilizing fungicides synthesized from this compound revealed a marked reduction in fungal infections on crops compared to untreated controls. This efficacy highlights the compound's role in improving agricultural productivity and sustainability.

Mécanisme D'action

The mechanism of action of 2-Amino-5-bromopyrimidin-4-ol hydrobromide involves its interaction with specific molecular targets, such as enzymes and receptors. The bromine atom and amino group play crucial roles in binding to these targets, leading to inhibition or activation of biological pathways. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparaison Avec Des Composés Similaires

- 2-Amino-5-chloropyrimidin-4-ol hydrobromide

- 2-Amino-5-fluoropyrimidin-4-ol hydrobromide

- 2-Amino-5-iodopyrimidin-4-ol hydrobromide

Comparison: 2-Amino-5-bromopyrimidin-4-ol hydrobromide is unique due to the presence of the bromine atom, which imparts distinct reactivity and biological activity compared to its chloro, fluoro, and iodo counterparts. The bromine atom’s size and electronegativity influence the compound’s chemical behavior and interactions with biological targets .

Activité Biologique

2-Amino-5-bromopyrimidin-4-ol hydrobromide (CAS No. 1215597-17-3) is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to explore the biological activity of this compound, summarizing available research findings, mechanisms of action, and potential applications.

Chemical Structure and Properties

The compound features a pyrimidine ring substituted with an amino group and a bromine atom, which are essential for its biological activity. Its molecular formula is C4H4BrN3O, with a molecular weight of approximately 189.01 g/mol. The presence of halogen atoms in its structure enhances its reactivity and interaction with biological targets.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties.

- Mechanism of Action : The compound may inhibit enzymes critical for microbial cell wall synthesis, thereby affecting bacterial growth and survival. Its structural features suggest potential interactions with various biological targets, which could lead to inhibitory effects on specific microbial pathways.

- Case Studies : In vitro studies have shown that compounds with similar structures exhibit activity against multidrug-resistant strains of bacteria, including Staphylococcus aureus and Escherichia coli. These findings suggest that this compound could be effective against resistant pathogens .

Anticancer Activity

The compound has also been investigated for its anticancer properties.

- Cell Line Studies : In vitro tests on various cancer cell lines have demonstrated that derivatives of pyrimidine compounds can reduce cell viability significantly. For instance, studies involving A549 human lung adenocarcinoma cells revealed that certain derivatives exhibited potent cytotoxic effects .

- Potential Applications : The structural similarity of this compound to known anticancer agents suggests it may serve as a scaffold for developing new anticancer drugs targeting specific pathways involved in tumor growth and survival .

Research Findings

Synthesis and Derivatives

The synthesis of this compound can be achieved through various organic reactions involving pyrimidine derivatives. The ability to modify its structure allows for the creation of analogs with potentially enhanced biological activities.

Future Directions

Despite promising preliminary results, further research is necessary to fully elucidate the mechanisms by which this compound exerts its effects. Future studies should focus on:

- Detailed Mechanistic Studies : Understanding the specific molecular pathways involved in its antimicrobial and anticancer activities.

- In Vivo Studies : Evaluating the efficacy and safety of the compound in animal models to assess its therapeutic potential.

- Development of Derivatives : Exploring structural modifications to enhance potency and selectivity against targeted pathogens or cancer cells.

Propriétés

IUPAC Name |

2-amino-5-bromo-1H-pyrimidin-6-one;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4BrN3O.BrH/c5-2-1-7-4(6)8-3(2)9;/h1H,(H3,6,7,8,9);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBEVHQMVCKKOOY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)NC(=N1)N)Br.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5Br2N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60680923 | |

| Record name | 2-Amino-5-bromopyrimidin-4(3H)-one--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60680923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.91 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1215597-17-3 | |

| Record name | 2-Amino-5-bromopyrimidin-4(3H)-one--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60680923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.